![molecular formula C16H8Cl2N2OS B2462354 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile CAS No. 476278-29-2](/img/structure/B2462354.png)
3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile is a useful research compound. Its molecular formula is C16H8Cl2N2OS and its molecular weight is 347.21. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
A study by Farag, Dawood, and Kandeel (1996) details the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound structurally related to the one . They explored various synthesis routes and reactions with different compounds, providing insights into its versatile applications in chemical synthesis (Farag, Dawood, & Kandeel, 1996).
Polymer Solar Cells
Xu, Zhang, Yu, Li, and Peng (2019) discussed the use of a molecule with a structure similar to 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile in polymer solar cells. The molecule, with its electron-deficient unit, was shown to have good energy level matching with poly(3-hexylthiophene) and led to high-performance solar cells (Xu, Zhang, Yu, Li, & Peng, 2019).
Environmental Presence and Impact
Zhang, Ren, Li, Kunisue, Gao, and Kannan (2011) conducted a study on benzotriazoles and benzophenones, which are structurally related to the compound . They investigated their presence in the environment, particularly in sediment and sewage sludge, highlighting the environmental impact of such compounds (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Fluorescence and pH Sensing
Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, and Tang (2018) developed a benzothiazole-based aggregation-induced emission luminogen for detecting pH. The compound demonstrated reversible acid/base-switched emission transitions and was suitable for highly sensitive detection of pH fluctuations, similar to the properties of 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).
Antimicrobial Activity
Abdel‐Aziz, Mekawey, and Dawood (2009) investigated the antimicrobial activity of compounds derived from 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which shares a similar structure with the compound . Their research showed significant antimicrobial activity against various bacterial and fungal species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Corrosion Inhibition
Salarvand, Amirnasr, Talebian, Raeissi, and Meghdadi (2017) studied the inhibition performance of benzothiazole derivatives, similar to the compound , for protecting mild steel in acidic environments. Their research highlighted the potential application in corrosion inhibition (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).
特性
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(3,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-5-9(6-11(18)7-10)15(21)12(8-19)16-20-13-3-1-2-4-14(13)22-16/h1-7,21H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQLGSVYLVDKO-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC(=C3)Cl)Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

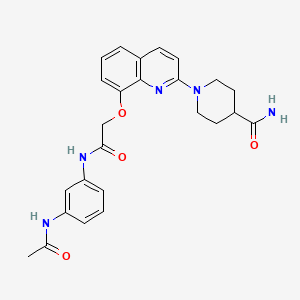



![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)

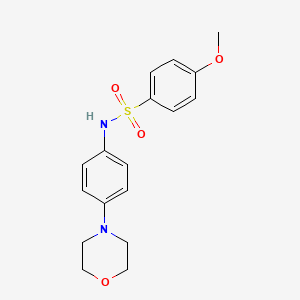

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)
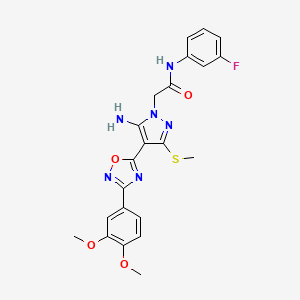

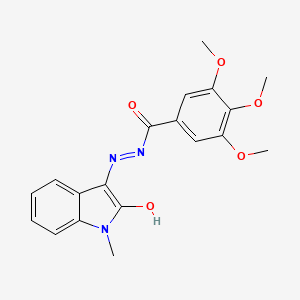
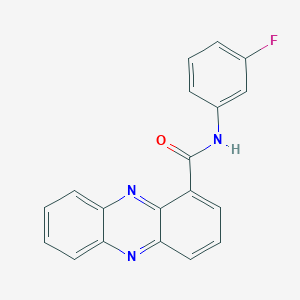
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)